methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Lipophilicity optimization Drug design ADME prediction

Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS 1856075-60-9) is a heterocyclic pyrazole-3-carboxylate ester bearing a chlorine atom at the 4-position, an N-ethyl group at the 1-position, and a methyl ester at the 3-position. With a molecular formula of C₇H₉ClN₂O₂, a molecular weight of 188.61 g/mol, a calculated LogP of 1.343, a topological polar surface area (TPSA) of 44.12 Ų, zero hydrogen-bond donors, and two rotatable bonds, this compound occupies a distinct physicochemical space among 4-chloro-pyrazole-3-carboxylate building blocks.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 1856075-60-9
Cat. No. B2844053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
CAS1856075-60-9
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)OC)Cl
InChIInChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3
InChIKeyKDWFBBWZVYBHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS 1856075-60-9): Core Identity, Physicochemical Profile, and Procurement Baseline


Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS 1856075-60-9) is a heterocyclic pyrazole-3-carboxylate ester bearing a chlorine atom at the 4-position, an N-ethyl group at the 1-position, and a methyl ester at the 3-position . With a molecular formula of C₇H₉ClN₂O₂, a molecular weight of 188.61 g/mol, a calculated LogP of 1.343, a topological polar surface area (TPSA) of 44.12 Ų, zero hydrogen-bond donors, and two rotatable bonds, this compound occupies a distinct physicochemical space among 4-chloro-pyrazole-3-carboxylate building blocks . It is commercially supplied as a research intermediate with a certified purity of 98% (HPLC) and is classified under GHS07 with hazard statements H302, H315, H319, and H335 . The compound serves as a versatile scaffold for the synthesis of agrochemical and pharmaceutical pyrazole derivatives via ester hydrolysis, nucleophilic aromatic substitution at the 4-chloro position, or N-alkyl elaboration .

Why Methyl 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylate Cannot Be Interchanged with Closest In-Class Analogs: The Case for Quantifiable Selection Criteria


Within the 4-chloro-pyrazole-3-carboxylate chemical space, four close structural analogs—differing solely in N-alkyl (methyl vs. ethyl) and ester (methyl vs. ethyl) permutations—are commercially available and superficially interchangeable. However, these seemingly minor substitutions generate quantifiably distinct physicochemical property profiles that directly impact synthetic route design, intermediate isolation, and downstream pharmacokinetic optimization . The target compound occupies an intermediate lipophilicity window (LogP 1.343) that is deliberately positioned between the lower LogP of the N-methyl/methyl ester analog (0.8601) and the higher LogP of the N-ethyl/ethyl ester analog (2.0918), offering a balanced solubility-permeability profile without resorting to the fully alkylated or fully de-alkylated extremes . Furthermore, the N-ethyl substitution on the pyrazole ring has been shown to confer a measurable synthetic advantage: the electrosynthetic chlorination of 1-ethylpyrazole-3-carboxylic acid proceeds in 80% yield versus only 69% for the corresponding 1-methyl substrate, a 11-percentage-point yield differential that directly affects cost-of-goods in multi-step syntheses [1]. Generic substitution without accounting for these quantified differences risks altered reaction yields, inconsistent purification outcomes, and unpredictable biological readouts in SAR campaigns.

Quantitative Differentiation Evidence for Methyl 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylate Versus Closest Analogs


LogP-Based Lipophilicity Differentiation: Intermediate Value Between N-Methyl and Full-Alkyl Analogs

Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate exhibits a calculated LogP of 1.343, positioning it at an intermediate lipophilicity between the less lipophilic N-methyl/methyl ester analog (methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, CAS 1017784-04-1, LogP = 0.8601) and the more lipophilic N-ethyl/ethyl ester analog (ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate, CAS 1328640-60-3, LogP = 2.0918) . The N-methyl/ethyl ester hybrid analog (ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, CAS 942853-19-2) registers a LogP of 1.25020, which, while closer to the target value, differs by approximately 0.09 LogP units—a magnitude that can be significant in fine-tuning bioavailability within narrow property windows . The target compound thus achieves its intermediate LogP through the specific combination of N-ethyl (increased lipophilicity) and methyl ester (moderate lipophilicity), a pairing not replicated by any single commercially available analog.

Lipophilicity optimization Drug design ADME prediction Pyrazole building blocks

Synthetic Efficiency Advantage: Electrosynthetic Chlorination Yield of N-Ethyl vs. N-Methyl Pyrazole-3-carboxylic Acid Precursor

In a direct head-to-head electrosynthetic study, Lyalin et al. (2009) reported that the anodic chlorination of 1-ethylpyrazole-3-carboxylic acid (the direct acid precursor to the target methyl ester) proceeds with a yield of 80%, compared against a yield of only 69% for the corresponding 1-methylpyrazole-3-carboxylic acid under identical divided galvanostatic electrolysis conditions (Pt anode, NaCl aqueous solution) [1]. This 11-percentage-point yield advantage is attributed to the differential donor-acceptor properties of the N-alkyl substituent and its effect on the electronic environment of the pyrazole ring during electrochemical chlorination. The 1-ethyl substrate thus generates less waste and requires less extensive purification of the 4-chloro acid intermediate than the 1-methyl analog. The methyl ester target compound is subsequently prepared from this 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid via standard esterification.

Electrosynthesis Process chemistry Pyrazole chlorination Yield optimization

Commercial Purity Benchmarking: 98% Certified Purity vs. 95–97% for Closest Analogs

Commercially, methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is available at a certified purity of 98% (HPLC) from multiple suppliers including Leyan (Catalog No. 2139341), representing the highest routinely available purity grade among the 4-chloro-pyrazole-3-carboxylate analog set . In contrast, the N-methyl/methyl ester analog (CAS 1017784-04-1) is typically supplied at 95%+ purity , the N-ethyl/ethyl ester analog (CAS 1328640-60-3) at 95–97% , the N-methyl/ethyl ester hybrid (CAS 942853-19-2) at 95% , and the free acid (CAS 512810-20-7) at 95% . This 1–3 percentage-point purity differential, while modest in absolute terms, can be consequential in applications requiring stoichiometric precision—such as fragment-based drug discovery, quantitative SAR studies, or patent exemplification—where the presence of unidentified impurities at the 3–5% level may confound biological assay interpretation.

Chemical purity Quality assurance Procurement specification Analytical chemistry

Physicochemical Property Profile for Computational Drug Design: TPSA, Rotatable Bond Count, and H-Bond Donor/Acceptor Balance

The target compound presents a physicochemical profile characterized by a TPSA of 44.12 Ų, zero H-bond donors, four H-bond acceptors, and two rotatable bonds (the N-ethyl and the methyl ester groups) . Compared to the N-methyl/methyl ester analog, the target compound carries an additional methylene unit in the N-ethyl group, increasing molecular weight from 174.58 to 188.61 g/mol (+14.03 Da) while maintaining the same TPSA (44.12 Ų) and H-bond donor/acceptor counts . Compared to the N-ethyl/ethyl ester analog, the target compound is lighter by 14.03 Da (188.61 vs. 202.64 g/mol) due to the methyl-for-ethyl ester exchange, with one fewer rotatable bond . This profile places the target compound within favorable oral drug-likeness space: TPSA < 60 Ų (predicting good intestinal absorption), zero H-bond donors (favorable for blood-brain barrier penetration if desired), and a rotatable bond count of 2 (well below the typical cutoff of ≤10 for oral bioavailability) [1].

Medicinal chemistry Computational ADME Lead optimization Fragment-based drug discovery

Defined Hazard Classification Enables Consistent Risk Assessment and Handling Protocol Standardization

Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate carries a fully specified GHS07 hazard classification with explicit hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This well-characterized safety profile is accompanied by a complete set of precautionary statements (P261, P264, P270, P271, P280, P301+P310, P305+P351+P338, etc.) and a warning signal word . In contrast, several closest analogs—including the N-methyl/methyl ester (CAS 1017784-04-1) and the N-methyl/ethyl ester hybrid (CAS 942853-19-2)—are listed by multiple suppliers without a fully populated GHS hazard classification or with only partial hazard data . The availability of a complete, supplier-verified safety datasheet for the target compound reduces the administrative burden of risk assessment and facilitates compliance with institutional chemical hygiene plans.

Chemical safety Laboratory handling Regulatory compliance Risk assessment

Prioritized Application Scenarios for Methyl 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (LogP ~1.3) in a Pyrazole Scaffold

In SAR campaigns where a target LogP window of approximately 1.0–1.5 is desired for balanced permeability and solubility, methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (LogP 1.343) provides a precise fit, whereas the N-methyl analog (LogP 0.8601) may prove too polar and the N-ethyl/ethyl ester analog (LogP 2.0918) may prove excessively lipophilic . The compound's TPSA of 44.12 Ų and zero H-bond donors further support its use as a fragment or scaffold in CNS-penetrant programs where low TPSA and absence of HBD are critical design parameters . The 4-chloro substituent serves as a synthetic handle for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, enabling rapid analog generation while maintaining the core property profile.

Multi-Step Kilo-Lab Synthesis Where Intermediate Yield and Purity Drive Cost-of-Goods

For process chemistry groups synthesizing 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid as a key intermediate, the electrosynthetic route benefits from an 80% yield for the N-ethyl substrate versus 69% for the N-methyl counterpart—an 11-percentage-point advantage that directly reduces raw material cost and waste disposal burden [1]. Coupled with the commercially available 98% purity of the methyl ester target compound, which minimizes the need for post-purchase re-purification, this compound offers a favorable cost-per-unit-purity ratio for scale-up campaigns .

Fragment-Based Drug Discovery (FBDD) Requiring High-Purity, Structurally Defined Heterocyclic Building Blocks

In FBDD libraries, compound purity is paramount: impurities at the 3–5% level can generate false-positive binding signals in biophysical assays (SPR, ITC, NMR) and confound X-ray crystallographic electron density interpretation. The 98% certified purity of methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate surpasses the 95% typical of its closest analogs , making it a preferred choice for fragment screening collections where data integrity depends on chemical authenticity. Its MW of 188.61 Da falls within the typical fragment range (<250 Da), and its balanced LogP ensures compatibility with both aqueous biochemical and cellular assay formats.

Agrochemical Intermediate Synthesis Leveraging Defined Physicochemical and Safety Profiles for Formulation Development

Pyrazole-3-carboxylate esters serve as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and herbicidal pyrazole carboxamides [2]. The N-ethyl substitution on the target compound provides a distinct steric and electronic profile compared to N-methyl analogs, which can influence the binding affinity of the final agrochemical active ingredient to its target enzyme. The complete GHS07 safety documentation available for the target compound streamlines the regulatory approval process for pilot-scale synthesis campaigns, reducing administrative delays relative to analogs with incomplete hazard classifications.

Quote Request

Request a Quote for methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.